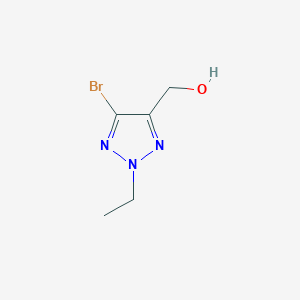

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol

Description

(5-Bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a halogenated triazole derivative characterized by a bromine atom at position 5, an ethyl group at position 2, and a hydroxymethyl substituent at position 2. This compound belongs to the 1,2,3-triazole family, known for its diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula |

C5H8BrN3O |

|---|---|

Molecular Weight |

206.04 g/mol |

IUPAC Name |

(5-bromo-2-ethyltriazol-4-yl)methanol |

InChI |

InChI=1S/C5H8BrN3O/c1-2-9-7-4(3-10)5(6)8-9/h10H,2-3H2,1H3 |

InChI Key |

YZSXTFMBWZTNKO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=C(C(=N1)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-2H-1,2,3-triazole with bromomethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 5-bromo-2-ethyl-2H-1,2,3-triazol-4-carboxylic acid.

Reduction: Formation of 2-ethyl-2H-1,2,3-triazol-4-ylmethanol.

Substitution: Formation of 5-substituted-2-ethyl-2H-1,2,3-triazol-4-ylmethanol derivatives.

Scientific Research Applications

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of triazolylmethanol derivatives are highly dependent on substituents. A comparison of key compounds is summarized below:

Key Observations :

- Bromine increases molar mass and polarizability compared to methyl or hydrogen substituents, influencing solubility and binding affinity .

- Ethyl groups at position 2 enhance steric stability, while aryl substituents (e.g., chlorophenyl) introduce aromatic interactions relevant to biological targeting .

Biological Activity

(5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position contributes to its unique chemical properties, enhancing its reactivity and biological interactions.

The molecular formula of this compound is C₅H₈BrN₃O, with a molecular weight of 206.04 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈BrN₃O |

| Molecular Weight | 206.04 g/mol |

| IUPAC Name | (5-bromo-2-ethyltriazol-4-yl)methanol |

| InChI | InChI=1S/C₅H₈BrN₃O/c1-2-9-7-4(3-10)5(6)8-9/h10H,2-3H₂,1H₃ |

| InChI Key | YZSXTFMBWZTNKO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1N=C(C(=N1)Br)CO |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzymes critical for microbial growth or modulate receptor activities. The bromine atom enhances its binding affinity and specificity compared to similar compounds, such as those with chlorine or iodine substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Low |

The compound showed marked activity against Gram-positive bacteria while being less effective against fungal strains .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have reported potent anti-proliferative activity against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were found to be below 25 μM, indicating strong efficacy .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives, including (5-bromo-2-ethyltriazol), against standard pathogenic strains. The results highlighted its superior activity against Gram-positive bacteria compared to other derivatives .

Study 2: Anticancer Screening

Another investigation focused on the anti-proliferative effects of triazole compounds on cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with (5-bromo-2-ethyltriazol), revealing significant reduction in cell proliferation in HepG2 and MCF7 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (5-bromo-2-ethyl-2H-1,2,3-triazol-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, intermediates with bromo substituents are often prepared by reacting propargyl alcohol derivatives with azides under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes controlling temperature (typically 80–100°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of reagents to minimize side products. High-performance liquid chromatography (HPLC) is recommended for purification to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the triazole ring structure, bromo substituent (δ ~3.3–3.5 ppm for CH2OH), and ethyl group (δ ~1.2–1.4 ppm for CH3) .

- ESI-MS : For molecular weight validation (expected m/z ~245.1 for C6H9BrN3O) .

- IR Spectroscopy : To identify hydroxyl (3200–3400 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) functional groups .

Q. How does the bromo substituent influence the compound’s chemical reactivity?

- Methodological Answer : The bromo group at the 5-position enhances electrophilicity, making the compound susceptible to nucleophilic substitution (e.g., Suzuki coupling or SNAr reactions). Steric hindrance from the ethyl group at the 2-position may slow reactivity, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C) for efficient transformations .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data. Key steps include:

- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

- Disorder Modeling : Refine ethyl or hydroxyl group disorder using PART and SUMP instructions with restraints on bond lengths and angles .

- Validation Tools : Employ R1/wR2 convergence criteria (<5% discrepancy) and check ADPs for anomalous thermal motion .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on hydrogen bonding (hydroxyl group) and hydrophobic contacts (ethyl and bromo groups) .

- Enzyme Assays : Conduct kinetic inhibition assays (e.g., β-tubulin polymerization inhibition) with IC50 determination via spectrophotometric monitoring of microtubule formation .

- SAR Analysis : Compare analogs (e.g., chloro or methyl substitutions) to isolate electronic vs. steric effects on activity .

Q. What experimental designs are recommended to study substituent effects on reaction kinetics?

- Methodological Answer :

- Variable-Temperature NMR : Monitor reaction progress (e.g., bromo substitution) at 25–80°C to calculate activation parameters (ΔH‡, ΔS‡) .

- Competition Experiments : Compare rates of bromo vs. non-bromo analogs in nucleophilic substitution reactions using GC-MS or HPLC quantification .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify steric/electronic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.